Ammonium decyl sulfate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13177-52-1 |
|---|---|
Molecular Formula |
C10H25NO4S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
InChI Key |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Other CAS No. |
13177-52-1 |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Ammonium Decyl Sulfate
Synthetic Methodologies
The synthesis of ammonium (B1175870) decyl sulfate (B86663) can be primarily achieved through two strategic routes: the direct sulfonation of the corresponding alcohol followed by neutralization, and through anion exchange techniques. Each pathway offers distinct advantages and is selected based on the desired purity, scale of production, and available starting materials.
Sulfonation and Neutralization Pathways for Ammonium Alkyl Sulfates
The most prevalent industrial method for the synthesis of ammonium alkyl sulfates, including ammonium decyl sulfate, involves a two-step process: the sulfonation of the parent alcohol (decanol) to form decyl sulfuric acid, followed by its neutralization with ammonia (B1221849). chemithon.com
The sulfonation of decyl alcohol can be accomplished using various sulfating agents, with sulfur trioxide and chlorosulfonic acid being the most common. lsu.eduresearchgate.net The reaction with sulfur trioxide is highly exothermic and rapid, often requiring specialized reactors, such as falling film reactors, to ensure efficient heat removal and prevent side reactions. surfactant.top The general reaction is as follows:
CH₃(CH₂)₉OH + SO₃ → CH₃(CH₂)₉OSO₃H
Alternatively, chlorosulfonic acid can be used as the sulfating agent. lsu.edupageplace.de This reaction is also vigorous and produces hydrogen chloride as a byproduct. The reaction proceeds as:
CH₃(CH₂)₉OH + ClSO₃H → CH₃(CH₂)₉OSO₃H + HCl
A milder sulfating agent that can be employed is sulfamic acid. The reaction with sulfamic acid directly yields the ammonium salt, eliminating the need for a separate neutralization step, as the acid itself provides the ammonium counter-ion. chemithon.com The reaction is:
CH₃(CH₂)₉OH + NH₂SO₃H → CH₃(CH₂)₉OSO₃NH₄
Following the sulfonation with sulfur trioxide or chlorosulfonic acid, the resulting decyl sulfuric acid is an unstable intermediate that must be promptly neutralized to prevent hydrolysis back to the alcohol. chemithon.com Neutralization is typically carried out by adding aqueous ammonia or ammonia gas to the reaction mixture, yielding the final this compound product. researchgate.netsurfactant.top
CH₃(CH₂)₉OSO₃H + NH₃ → CH₃(CH₂)₉OSO₃NH₄
The choice of sulfating agent and reaction conditions is critical to minimize the formation of byproducts, such as unreacted alcohol and inorganic salts.
| Sulfating Agent | Reaction Characteristics | Byproducts |
| Sulfur Trioxide (SO₃) | Highly exothermic, rapid, requires specialized reactors. surfactant.top | Unreacted alcohol, dialkyl sulfates. |
| Chlorosulfonic Acid (ClSO₃H) | Vigorous, produces hydrogen chloride (HCl) gas. lsu.edu | Unreacted alcohol, alkyl chlorides. |
| Sulfamic Acid (NH₂SO₃H) | Milder, directly yields the ammonium salt. chemithon.com | Minimal byproducts. |
Anion Exchange Techniques for Ammonium Alkyl Sulfates
Anion exchange chromatography represents an alternative and often higher-purity route for the synthesis of this compound, particularly in a laboratory setting. researchgate.net This method typically starts with a more readily available salt of decyl sulfate, such as sodium decyl sulfate, and involves exchanging the sodium cation for an ammonium cation.
The process involves passing an aqueous solution of sodium decyl sulfate through an anion exchange resin that has been pre-loaded with a high concentration of ammonium ions (e.g., from ammonium chloride or ammonium hydroxide (B78521) solution). researchgate.netsigmaaldrich.com The decyl sulfate anion is retained by the resin, displacing the original counter-ion (e.g., chloride), and is subsequently eluted with an ammonium salt solution, resulting in a solution of this compound. researchgate.net
This technique is particularly useful for preparing high-purity samples for analytical or research purposes, as it can effectively remove inorganic salt impurities. researchgate.net The efficiency of the exchange is dependent on the type of resin used, the concentration of the solutions, and the flow rate through the column.
Purity Assessment and Compositional Analysis
The purity and composition of this compound are critical to its performance characteristics. A combination of spectroscopic, chromatographic, and titrimetric methods is employed to provide a comprehensive analysis.
Spectroscopic Characterization Techniques (e.g., Infrared, Nuclear Magnetic Resonance)
Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. Key absorptions include:
C-H stretching vibrations of the decyl chain, typically observed in the 2850-2960 cm⁻¹ region. mdpi.com
Asymmetric and symmetric S=O stretching vibrations of the sulfate group, which are strong bands usually found in the 1200-1300 cm⁻¹ and 1060-1080 cm⁻¹ regions, respectively. researchgate.net
C-O stretching vibration of the ester linkage, which appears around 1000 cm⁻¹.
N-H bending vibrations of the ammonium cation, typically seen around 1400 cm⁻¹. atamanchemicals.com
The presence and position of these bands provide a fingerprint for the compound.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| C-H (alkyl) | 2850 - 2960 mdpi.com |
| S=O (asymmetric) | 1200 - 1300 researchgate.net |
| S=O (symmetric) | 1060 - 1080 |
| C-O (ester) | ~1000 |
| N-H (ammonium) | ~1400 atamanchemicals.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum , distinct signals are expected for the terminal methyl group (CH₃) of the decyl chain (a triplet around 0.9 ppm), the methylene (B1212753) groups (CH₂) of the alkyl chain (a broad multiplet between 1.2-1.6 ppm), and the methylene group adjacent to the sulfate group (-CH₂-O-SO₃⁻), which would be shifted downfield (around 4.0 ppm). researchgate.net The protons of the ammonium cation (NH₄⁺) would likely appear as a broad singlet.
The ¹³C NMR spectrum would show a series of signals corresponding to the ten carbon atoms of the decyl chain, with the carbon attached to the sulfate group being the most deshielded. diva-portal.org
Chromatographic Analysis for Impurity Profiling
Chromatographic techniques are essential for separating and quantifying impurities in this compound samples. Potential impurities include unreacted decyl alcohol, inorganic salts (e.g., ammonium sulfate), and byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of non-volatile impurities. oup.comnih.govresearchgate.net Reversed-phase HPLC with a C8 or C18 column is commonly used for separating alkyl sulfates. oup.comthermofisher.com A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the separation of the homologous series of alkyl sulfates and any unreacted alcohol. thermofisher.comnih.gov Detection can be achieved using a variety of detectors, including UV (if the impurities have a chromophore), evaporative light scattering detection (ELSD), or conductivity detection. thermofisher.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, primarily unreacted decyl alcohol. The sample may require derivatization to increase the volatility of the non-volatile components. orientjchem.org Pyrolysis-GC coupled with mass spectrometry (MS) can also be used for the simultaneous analysis of the quaternary ammonium cation and its counter-ion. nih.gov
Quantitative Determination of Active Anionic Matter
The concentration of the active anionic surfactant, this compound, is a key quality parameter. Titrimetric methods are widely used for this purpose.
Two-Phase Titration: This classical method involves titrating the anionic surfactant (in an aqueous/organic two-phase system) with a standard solution of a cationic surfactant, such as benzethonium (B1203444) chloride (Hyamine® 1622) or cetylpyridinium (B1207926) chloride. metrohm.commetrohm.comresearchgate.net An indicator dye, which changes color at the endpoint when the anionic surfactant has been fully complexed by the cationic titrant, is used to visualize the endpoint. metrohm.com While effective, this method often uses chlorinated solvents, which are being phased out due to environmental and safety concerns. psgraw.commetrohm.com
Potentiometric Titration: Potentiometric titration is a more modern and automatable alternative that avoids the use of chlorinated solvents. psgraw.commt.comtandfonline.com In this method, the anionic surfactant solution is titrated with a standard cationic surfactant solution, and the endpoint is detected by a surfactant-sensitive electrode. metrohm.comresearchgate.net The electrode responds to the change in the concentration of free surfactant ions in the solution, producing a sharp potential jump at the equivalence point. psgraw.com This method is highly accurate and reproducible for determining the active anionic matter in detergent formulations. mt.com
Analysis of Byproducts in this compound Synthesis Remains an Area for Further Research
The synthesis of this compound, a key anionic surfactant, involves complex chemical processes that can potentially generate various process-related byproducts. A thorough analysis of these byproducts is crucial for ensuring the purity of the final product and optimizing the manufacturing process. However, detailed research findings and specific data on the byproducts formed during the industrial production of this compound are not extensively documented in publicly available scientific literature.
The typical synthesis route for alkyl sulfates involves the sulfation of the corresponding alcohol—in this case, decyl alcohol (decanol)—followed by neutralization with an appropriate base, which for this compound is ammonia or ammonium hydroxide.
Potential, theoretically-derived byproducts from this process could include:
Unreacted Starting Materials: The final product may contain residual amounts of unreacted decyl alcohol.
Inorganic Salts: Depending on the specific sulfating agent and neutralization process, inorganic salts such as ammonium sulfate could be formed. rsc.orgscinnotech.com
Isomers and Related Alcohols: The commercial decyl alcohol used as a starting material may not be 100% pure n-decanol, potentially leading to the formation of other C10-alkyl sulfates.
While direct studies on this compound are limited, research on closely related surfactants like ammonium dodecyl sulfate and other alkyl sulfates provides insight into the types of impurities that might be expected and the analytical techniques used for their identification. atamanchemicals.comprocurementresource.com For instance, in the broader manufacturing of surfactants, byproducts can arise from variability in starting materials and reaction conditions. psu.edu
Analytical Methodologies
The characterization and quantification of byproducts in surfactant production typically employ a range of advanced analytical techniques. These methods are essential for quality control and process optimization.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating non-volatile byproducts. americanpharmaceuticalreview.com Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is used for identifying volatile impurities. americanpharmaceuticalreview.com
Mass Spectrometry (MS): This technique is critical for determining the molecular weight of impurities and elucidating their chemical structures. americanpharmaceuticalreview.com
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information about unknown byproducts.
The table below outlines general classes of potential byproducts and the analytical methods commonly used for their detection in surfactant manufacturing.
| Potential Byproduct Class | Potential Specific Compound | Common Analytical Technique |
| Unreacted Alcohol | Decyl Alcohol | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Inorganic Salts | Ammonium Sulfate | Ion Chromatography, Capillary Electrophoresis |
| Isomeric Sulfates | Sulfates of branched-chain C10 alcohols | High-Performance Liquid Chromatography (HPLC), LC-MS |
It is important to note that this information is based on general principles of surfactant synthesis and analysis. Specific, detailed research focusing exclusively on the process-related byproducts of this compound is required to provide a definitive profile of impurities generated during its production.
Critical Micelle Concentration (CMC) Studies
The critical micelle concentration is a fundamental parameter that characterizes the self-assembly of a surfactant. It represents the approximate concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, this compound exists predominantly as monomers. As the concentration approaches and surpasses the CMC, there is a significant change in several physicochemical properties of the solution, which can be monitored to determine this value.
While specific experimental data for the determination of the CMC of this compound is not extensively available in the reviewed literature, the methodologies for its determination are well-established for anionic surfactants. Common techniques include surface tensiometry and electrical conductometry. nepjol.infonih.gov
Surface Tensiometry: This is a widely used method for determining the CMC of surfactants. nih.gov As this compound is added to water, the surfactant monomers adsorb at the air-water interface, which leads to a reduction in the surface tension of the solution. This decrease continues with increasing surfactant concentration until the interface becomes saturated with monomers. At this point, the formation of micelles in the bulk of the solution begins, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus log of concentration plot occurs is taken as the CMC.
Electrical Conductometry: This technique is suitable for ionic surfactants like this compound. nepjol.infonih.gov Below the CMC, the electrical conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as dissociated ions (decyl sulfate anions and ammonium cations). When micelles form, the mobility of the aggregated ions is lower than that of the free monomers. This is because the large micellar structures encounter more frictional drag, and a fraction of the counterions become associated with the micelle surface, reducing the total number of effective charge carriers. Consequently, the slope of the conductivity versus concentration plot decreases. The intersection of the two linear portions of this plot, corresponding to the pre-micellar and post-micellar regions, provides the CMC.
The critical micelle concentration of ionic surfactants is known to be temperature-dependent. For many ionic surfactants, the CMC value initially decreases with an increase in temperature, reaches a minimum, and then begins to increase. researchgate.net This U-shaped behavior is the result of two opposing effects of temperature on the micellization process.
Firstly, an increase in temperature generally leads to the disruption of the structured water molecules surrounding the hydrophobic alkyl chains of the surfactant. This "melting" of the hydrophobic hydration shell is an endothermic process that favors the transfer of the hydrophobic tails into the micellar core, thus promoting micellization and lowering the CMC.
Secondly, at higher temperatures, the increased thermal energy can lead to a greater repulsion between the ionic head groups at the micelle surface. This effect hinders the aggregation of monomers and thus tends to increase the CMC. The interplay of these two factors results in the characteristic U-shaped curve for the CMC as a function of temperature. For the closely related homolog, ammonium dodecyl sulfate, a U-shaped behavior of the CMC with temperature has been observed. researchgate.net It is plausible that this compound would exhibit a similar trend, although specific data is not available in the reviewed literature.
The micellization of this compound can be significantly influenced by the presence of various additives in the solution, such as counterions, co-ions, electrolytes, and cosolvents.
The nature of the counterion (in this case, ammonium, NH₄⁺) plays a crucial role in the micellization of anionic surfactants. The counterion can bind to the surface of the micelle, partially neutralizing the electrostatic repulsion between the negatively charged sulfate head groups. The extent of this binding affects the stability of the micelle and, consequently, the CMC.
For alkyl sulfates in general, the effectiveness of a counterion in promoting micellization (i.e., lowering the CMC) typically increases with decreasing hydrated radius and increasing polarizability of the counterion. acs.org This is because smaller, less hydrated, and more polarizable cations can approach the micelle surface more closely and screen the head group repulsions more effectively. While the ammonium ion is the primary counterion for this compound, the introduction of other cations through the addition of salts would be expected to influence the CMC based on their specific properties.
Co-ions, which have the same charge as the surfactant head group (anions in this case), generally have a much smaller effect on the CMC compared to counterions.
The addition of electrolytes, such as simple inorganic salts (e.g., sodium chloride), to a solution of this compound is expected to lower its CMC. researchgate.net The added counterions from the salt increase the ionic strength of the solution and more effectively screen the electrostatic repulsions between the negatively charged decyl sulfate head groups. This reduction in repulsion makes it easier for the surfactant monomers to aggregate, thus favoring micelle formation at a lower concentration.
The magnitude of the CMC reduction generally depends on the concentration and the valency of the added counterions. Higher concentrations of the electrolyte and counterions with higher valency (e.g., Ca²⁺ vs. Na⁺) lead to a more significant decrease in the CMC. This effect can be described by the Debye-Hückel theory and is a well-documented phenomenon for ionic surfactants.
The presence of a cosolvent, such as glycerol, in an aqueous solution of this compound can have a complex effect on its micellization behavior. The addition of a polar organic cosolvent can influence both the solvency of the bulk medium for the surfactant monomers and the stability of the resulting micelles.
Generally, the addition of a cosolvent like glycerol can increase the polarity of the bulk solvent, which may decrease the hydrophobic effect, a primary driving force for micellization. This would lead to an increase in the CMC. Furthermore, the cosolvent can also accumulate in the palisade layer of the micelle, between the head groups, which can alter the micellar structure and stability.
Studies on other anionic surfactants, such as sodium dodecyl sulfate (SDS), in glycerol-water mixtures have shown that the CMC tends to increase with increasing glycerol concentration. This is attributed to the decreased hydrophobic effect and the alteration of the solvent properties. It is anticipated that this compound would exhibit a similar trend, with the addition of glycerol generally disfavoring micelle formation and leading to a higher CMC.
Effects of Solution Additives on Micellization Thresholds
Effects of Zwitterionic Surfactant Admixtures
Specific research findings on the effects of zwitterionic surfactant admixtures on the self-assembly and aggregation behavior of this compound are not available in the reviewed literature.
Micellar Architecture and Properties
Detailed experimental data on the specific micellar architecture and properties of this compound are not available in the public scientific literature. The following subsections describe the techniques and principles generally applied to characterize the micelles of other ionic surfactants.
Determination of Micelle Aggregation Number (e.g., Time-Resolved Fluorescence Quenching, Static Quenching, Small-Angle Neutron Scattering)
Specific micelle aggregation numbers for this compound, determined by time-resolved fluorescence quenching (TRFQ), static quenching, or small-angle neutron scattering (SANS), have not been reported in the available scientific literature.
The micelle aggregation number (Nag), which is the average number of surfactant molecules in a single micelle, is a fundamental parameter characterizing a surfactant's self-assembly behavior.
Time-Resolved Fluorescence Quenching (TRFQ) is a powerful technique for determining Nag. It involves incorporating a fluorescent probe and a quencher into the micelles. The rate at which the fluorescence of the probe is quenched depends on the concentration of the quencher within the micellar environment. By analyzing the fluorescence decay kinetics, the aggregation number can be calculated. This method has been widely used to determine the Nag for various surfactants, such as sodium dodecyl sulfate (SDS) and different alkyltrimethylammonium bromides.
Static Quenching is another fluorescence-based method where the quenching process occurs instantaneously upon the formation of a non-fluorescent complex between the probe and the quencher. The decrease in steady-state fluorescence intensity is measured as a function of quencher concentration to determine the aggregation number.
Small-Angle Neutron Scattering (SANS) is a scattering technique that provides detailed information about the size, shape, and internal structure of micelles. By fitting the scattering data to appropriate models, it is possible to determine the aggregation number, as well as other structural parameters. SANS is particularly useful for studying concentrated or complex surfactant systems.
Analysis of Micelle Ionization Degree (α)
The micelle ionization degree (α) for this compound has not been reported in the scientific literature reviewed.
Characterization of Micellar Hydration and Microenvironment
Specific details on the micellar hydration and the nature of the microenvironment within this compound micelles are not available in the scientific literature.
Micellar Morphological Transitions (e.g., Spherical, Ellipsoidal, Vesicular, Tubular, Bilayer Structures)
Specific studies detailing the morphological transitions of this compound micelles under various conditions (e.g., changes in concentration, temperature, or addition of salts or other surfactants) were not found in the scientific literature.
Surfactant micelles are not static structures and can undergo morphological transitions in response to changes in solution conditions. At concentrations just above the CMC, many surfactants form spherical micelles. As the surfactant concentration increases or upon the addition of electrolytes, these spherical micelles can grow and transform into ellipsoidal or cylindrical (rod-like or worm-like) structures. At higher concentrations or in the presence of specific additives, more complex structures such as vesicles, tubules, or bilayer sheets can form. These transitions are governed by the surfactant's molecular geometry, which can be described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail, the area of the head group at the micelle surface, and the length of the tail.
Probing Micellar Microviscosity and Micropolarity
Experimental data on the microviscosity and micropolarity of this compound micelles are not available in the scientific literature.
The microviscosity within the micellar core is typically higher than that of bulk water and is comparable to that of liquid hydrocarbons. This property can be investigated using fluorescence anisotropy measurements of suitable molecular probes. The micropolarity of the micellar interface is an important characteristic that influences the solubilization of polar molecules and the rates of chemical reactions occurring in the micellar environment. The micropolarity is often probed using solvatochromic dyes, whose absorption or emission spectra are sensitive to the polarity of their immediate surroundings.
Interfacial Phenomena and Adsorption Characteristics
Air-Water Interfacial Science
The behavior of ammonium (B1175870) decyl sulfate (B86663) at the air-water interface is dictated by its amphiphilic nature, where the hydrophobic decyl tail orients away from the water phase and the hydrophilic ammonium sulfate headgroup remains hydrated. This arrangement leads to a reduction in the surface tension of water and the formation of a structured monolayer at the interface.
| Surfactant Component | Method | Minimum Area per Molecule (Ų) | Reference |
| n-hexylammonium n-dodecyl sulfate | Neutron Reflectometry | ~45 | acs.org |
| n-hexylammonium n-dodecyl sulfate | Du Nouy Tensiometry | ~48 | acs.org |
This table presents data for a related catanionic surfactant to illustrate typical molecular areas.
The presence of an ammonium sulfate headgroup at the air-water interface significantly perturbs the structure and dynamics of the adjacent water molecules compared to the bulk water. Molecular dynamics simulations of dodecyl sulfate monolayers have shown that the nature of the counterion plays a crucial role in the hydration of the surfactant headgroup. The ammonium (NH₄⁺) ion, in particular, has been found to directly compete with water molecules to form hydrogen bonds with the sulfate headgroup manchester.ac.uknih.gov. This competition results in the ammonium dodecyl sulfate monolayer being the least hydrated compared to its counterparts with alkali metal counterions like Li⁺, Na⁺, and Cs⁺ manchester.ac.uknih.gov.
The orientation of water molecules at the interface is also affected. For negatively charged surfactants like dodecyl sulfates, the interfacial water molecules tend to orient with their O-H groups pointing toward the surfactant headgroup mpg.de. This is in contrast to positively charged surfactants, where the O-H groups of interfacial water point toward the bulk water mpg.de. This charge-induced alignment creates distinct sub-ensembles of interfacial water with different dynamic properties from bulk water mpg.de.
The layer of oriented surfactant molecules and their associated counterions at the air-water interface creates a strong static electric field. This electric field can influence the vibrational properties of the surfactant headgroup, an effect known as the vibrational Stark effect. Studies using vibrational sum-frequency generation (SFG) spectroscopy on dodecyl sulfate surfactants with Li⁺ and Na⁺ counterions have shown that the resonance frequency of the symmetric S-O stretching vibration shifts as the surface excess of the surfactant changes researchgate.net. This shift is attributed to the changing electric field at the interface as the monolayer becomes more packed researchgate.net. For cesium dodecyl sulfate, the resonance frequency was found to be independent of the surfactant concentration, suggesting a different interaction of the Cs⁺ ion with the headgroup and the interfacial electric field researchgate.net. While direct studies on ammonium decyl sulfate are not available, it is expected that the interfacial electric field would similarly influence the molecular ordering and vibrational spectra of its sulfate headgroup.
Solid-Liquid Interfacial Science
The adsorption of this compound onto solid surfaces from a liquid phase is a complex process governed by the properties of the substrate, the surfactant, and the solution conditions.
The adsorption of anionic surfactants like alkyl sulfates onto solid surfaces can occur through various mechanisms, including electrostatic attraction, hydrophobic interactions, and chemical bonding.
On positively charged surfaces, the primary driving force for adsorption is electrostatic attraction between the negatively charged sulfate headgroup and the surface. For instance, studies on the adsorption of sodium dodecyl sulfate (SDS) onto cellulose (B213188) that has been chemically modified to have a positive surface charge (quaternary ammonium groups) show that the adsorption process is highly effective nih.govnih.gov. The adsorption in such systems is often described by a Langmuir isotherm, indicating the formation of a monolayer on the surface nih.gov. The kinetics of this process often follow a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption nih.govnih.gov.
On hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic interaction between the alkyl tail of the surfactant and the surface. The surfactant molecules adsorb with their hydrophobic tails oriented towards the surface, leaving their hydrophilic headgroups exposed to the aqueous solution.
On negatively charged surfaces, the adsorption of anionic surfactants is generally unfavorable due to electrostatic repulsion. However, adsorption can sometimes occur through mechanisms like the presence of multivalent counterions that can bridge the surfactant and the surface, or through hydrophobic interactions if the surface has hydrophobic regions.
The adsorption behavior is also influenced by factors such as pH, temperature, and the presence of electrolytes in the solution. For example, in the case of SDS adsorption on modified cellulose, an increase in temperature up to a certain point was found to enhance the adsorption capacity, indicating an endothermic and spontaneous process nih.govnih.gov.
Modulation of Organic/Solid-Surface Contact Angles
General principles of surfactant action suggest that the extent of contact angle modulation would depend on several factors:
The concentration of this compound in the aqueous phase.
The nature of the organic compound.
The type and surface energy of the solid substrate.
The temperature and pH of the system.
Without dedicated experimental studies, a detailed analysis and data presentation for this compound's role in this context cannot be provided.
Surface Activity and Adsorption Efficiency Parameters
The surface activity and adsorption efficiency of a surfactant are characterized by several key parameters, including the critical micelle concentration (CMC), the surface tension at the CMC (γCMC), the maximum surface excess concentration (Γmax), and the minimum area occupied per surfactant molecule at the interface (Amin). While these are fundamental properties for any surfactant, specific, experimentally determined values for this compound are not prominently reported in the accessible literature.
For context, related short-chain alkyl sulfate surfactants exhibit trends that would likely be mirrored by this compound. It is expected that its CMC would be higher than that of its longer-chain homolog, ammonium dodecyl sulfate, due to the reduced hydrophobicity of the C10 alkyl chain. Consequently, it would be a less efficient surfactant in terms of the concentration required to achieve significant surface tension reduction.
A summary of the expected, though unconfirmed, surface activity parameters is presented in the table below. It is crucial to note that these are generalized expectations and not reported experimental data for this compound.
| Parameter | Symbol | Expected Trend for this compound |
| Critical Micelle Concentration | CMC | Higher than ammonium dodecyl sulfate |
| Surface Tension at CMC | γCMC | Likely similar to other alkyl sulfates |
| Maximum Surface Excess | Γmax | Lower than ammonium dodecyl sulfate |
| Minimum Area per Molecule | Amin | Larger than ammonium dodecyl sulfate |
Table 1: Anticipated Surface Activity and Adsorption Efficiency Parameters for this compound. This table is illustrative and based on general surfactant principles, not on specific experimental data for the compound.
Further empirical research is required to accurately determine these fundamental parameters for this compound and to fully characterize its behavior at interfaces.
Interactions of Ammonium Decyl Sulfate with Other Molecular Entities
Mixed Surfactant Systems
When ammonium (B1175870) decyl sulfate (B86663), an anionic surfactant, is mixed with other types of surfactants, the resulting aggregates, known as mixed micelles, often exhibit properties that are markedly different from those of the individual components. This behavior is a consequence of the interactions between the different surfactant molecules within the micellar structure. The study of these systems is crucial for formulating products with tailored properties. While the following sections focus on ammonium decyl sulfate, much of the detailed research in this area has been conducted on its close homolog, ammonium dodecyl sulfate (ADS). The principles governing these interactions are largely applicable to this compound.
The combination of anionic surfactants like this compound with cationic surfactants leads to strong interactions, primarily driven by the electrostatic attraction between their oppositely charged head groups. In aqueous mixtures of ammonium dodecyl sulfate (ADS) and the cationic surfactant octadecyltrimethylammonium chloride (OTAC), the formation of mixed micelles occurs at low total surfactant concentrations researchgate.net.
This interaction significantly reduces the critical micelle concentration (CMC) compared to the CMCs of the individual surfactants, indicating a synergistic effect where the mixture is more effective at forming micelles than either component alone researchgate.net. The strong attraction between the anionic sulfate head groups and the cationic quaternary ammonium head groups neutralizes charge repulsion at the micelle surface, allowing for more compact packing of the surfactant molecules. This leads to a reduction in the minimum area per surfactant molecule at the interface researchgate.net. Studies using techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS) have shown that for systems like ADS and OTAC, the mixed micelles are typically spherical in structure, even at high concentrations researchgate.net.
Interaction Parameters for ADS/OTAC Mixed Micelle System
| Parameter | Value/Observation | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | Reduced compared to pure components | Indicates synergistic interaction and enhanced micellization efficiency. |
| Micelle Structure | Spherical | Determined by SANS and DLS techniques researchgate.net. |
| Interaction Parameter (β) | -5 | A negative value indicates a strong attractive force and synergy between the two surfactants in the mixed state researchgate.net. |
The interaction between anionic and zwitterionic surfactants is also of significant interest. Zwitterionic surfactants possess both a positive and a negative charge on their hydrophilic head group. When mixed with an anionic surfactant like this compound, strong interactions can occur, though they are generally less pronounced than in anionic-cationic systems.
Perfluorinated surfactants, which have a fluorocarbon tail instead of a hydrocarbon tail, exhibit unique properties due to the high hydrophobicity and lipophobicity of the fluorocarbon chain. When mixed with hydrocarbon surfactants like this compound, complex phase behavior and non-ideal mixing are often observed.
Research on mixed systems of dodecylammonium salts with perfluorocarboxylate and alkanesulfonate counterions has shown a negative deviation from ideal mixing behavior nih.gov. This indicates that the formation of mixed micelles is more favorable than the formation of micelles from the individual components, resulting in a more stabilized micellar structure. The enhanced stability is attributed to the "contact hydrophobic interaction," where the dissimilar fluorocarbon and hydrocarbon chains avoid contact with each other within the micelle core, leading to a more organized and energetically favorable arrangement nih.gov. The mixing of perfluorinated and hydrocarbon surfactants can significantly lower the CMC and stabilize the resulting aggregates nih.gov.
The interaction between different surfactants in a mixed micelle can be classified as synergistic, antagonistic, or ideal.
Synergism occurs when the properties of the mixture are more favorable than those of the individual components (e.g., a lower CMC than either pure surfactant). This is common in mixtures of oppositely charged surfactants, such as this compound and cationic surfactants, due to strong electrostatic attraction that promotes micellization researchgate.netresearchgate.net. Strong synergy is also observed in some anionic-zwitterionic systems nih.govresearchgate.net.
Antagonism describes a situation where the mixture is less effective than the individual components (e.g., a higher CMC than expected). This can occur when there are repulsive interactions between the surfactant head groups or unfavorable packing of the hydrophobic tails researchgate.net.
Ideal mixing implies that the surfactants mix without any specific interaction, and the properties of the mixture are a simple average of the individual components. This is often observed in mixtures of surfactants with similar structures, such as two homologous anionic surfactants nih.gov.
The strong synergistic effect in anionic-cationic mixtures is primarily due to the neutralization of charge at the micelle surface, which reduces electrostatic repulsion and lowers the Gibbs free energy of micellization researchgate.nettandfonline.com. In contrast, mixing two surfactants of the same charge type, such as two different cationic surfactants, can lead to repulsive interactions and antagonistic or near-ideal behavior researchgate.net.
To quantify the interactions in mixed surfactant systems, thermodynamic models are employed. The most widely used is the Regular Solution Theory, which provides a framework for analyzing the non-ideal behavior of mixed micelles chemrxiv.org. This model introduces an interaction parameter, β, which quantifies the extent of interaction between the two surfactants in the micelle researchgate.net.
A negative β value indicates a net attractive interaction (synergism) between the surfactant molecules in the mixed micelle. The more negative the value, the stronger the synergy. For the ammonium dodecyl sulfate (ADS) and octadecyltrimethylammonium chloride (OTAC) system, the interaction parameter has been estimated to be -5, confirming a strong synergistic interaction researchgate.net.
A positive β value suggests a net repulsive interaction (antagonism).
A β value of zero corresponds to ideal mixing.
The Regular Solution Theory can be used to predict the mixed CMC, the composition of the mixed micelles, and the activity coefficients of the surfactants within the micelle chemrxiv.orgacs.org. Other models, such as the pseudo-phase separation model, are also used to calculate thermodynamic potentials of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process researchgate.net. These parameters provide deeper insight into the driving forces behind the formation of mixed micelles.
Polymer-Surfactant Interactions
This compound can also interact strongly with various polymers in solution, particularly with oppositely charged polyelectrolytes or with non-ionic polymers that have hydrophobic segments. These interactions lead to the formation of polymer-surfactant complexes, which can significantly alter the properties of the solution, such as viscosity and surface activity.
The binding of anionic surfactants like sodium dodecyl sulfate (SDS) to cationic polymers such as poly(diallyldimethylammonium chloride) (PDAC) is a well-studied example that illustrates the principles applicable to this compound nih.govresearchgate.net. The interaction is governed by a combination of forces:
Electrostatic Interactions : The primary driving force is the strong electrostatic attraction between the negatively charged sulfate head groups of the surfactant and the positively charged sites on the polymer chain researchgate.net.
Hydrophobic Interactions : Once initial binding occurs, hydrophobic interactions between the surfactant tails drive the cooperative aggregation of more surfactant molecules onto the polymer chain, forming micelle-like clusters along the polymer backbone nih.govresearchgate.net.
This binding is a cooperative process, meaning that once a few surfactant molecules bind, it becomes easier for others to follow. The interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often much lower than the CMC of the free surfactant tsijournals.com. As more surfactant is added, the polymer becomes saturated with surfactant aggregates, and eventually, free micelles will form in the bulk solution once the total surfactant concentration exceeds the CMC tsijournals.com. These interactions can result in the formation of nanoparticles whose charge depends on the molar ratio of the surfactant to the polymer units nih.govresearchgate.net.
Formation of Surfactant-Polymer Complexes
The interaction between this compound and polymers in aqueous solutions leads to the formation of surfactant-polymer complexes. This process is driven by a combination of electrostatic and hydrophobic interactions. When the surfactant concentration reaches a certain point, the surfactant molecules begin to associate with the polymer chains. nih.gov This interaction can cause an extension of the polymer chains, leading to an increase in the hydrodynamic size of the polymer molecules. nih.gov
A widely accepted model for this interaction is the "pearl necklace" model, where the surfactant molecules aggregate on the polymer chains in the form of bound micelles. acs.org In this model, each polymer chain links several micelles together. As the concentration of the surfactant increases, the polymer chains become saturated with these micelles. acs.org The nature of these complexes is dependent on several factors, including the chemical nature of both the surfactant and the polymer, their concentrations, and the ionic strength of the solution. For instance, the interaction between an anionic surfactant like this compound and a cationic polymer would be strongly influenced by electrostatic attraction. researchgate.net
The formation of these complexes can significantly alter the physical properties of the solution, such as its viscosity and surface tension. The study of these interactions is crucial for optimizing formulations in various industrial applications, including detergents, cosmetics, and pharmaceuticals.
Critical Aggregation Concentration (CAC) Determination
In a solution containing both a polymer and a surfactant, the interaction between the two begins at a specific surfactant concentration known as the critical aggregation concentration (CAC). nih.govtsijournals.com The CAC is typically lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer. nih.govtsijournals.com This indicates that the polymer facilitates the aggregation of surfactant molecules at a lower concentration than would be required for the formation of free micelles in the bulk solution.
The CAC can be determined experimentally by monitoring changes in the physicochemical properties of the solution as a function of surfactant concentration. Common methods for determining the CAC include surface tension measurements and conductivity measurements. nih.govtsijournals.com A break or change in the slope of the plot of surface tension or conductivity versus surfactant concentration signifies the onset of surfactant aggregation onto the polymer chains.
Several factors can influence the CAC, including the charge density and concentration of the polymer, the chain length of the surfactant, and the temperature of the solution. tsijournals.comnih.gov For example, in systems with strong electrostatic interactions between an ionic polymer and an oppositely charged ionic surfactant, the CAC is significantly lower than the CMC. nih.gov
Table 1: Comparison of Critical Aggregation Concentration (CAC) and Critical Micelle Concentration (CMC)
| Parameter | Description |
| Critical Aggregation Concentration (CAC) | The concentration of surfactant at which molecules begin to associate with polymer chains in a surfactant-polymer solution. nih.gov |
| Critical Micelle Concentration (CMC) | The concentration of surfactant at which molecules begin to form micelles in a pure surfactant solution. tsijournals.com |
| Relationship | Generally, CAC < CMC, especially in systems with strong electrostatic interactions between the surfactant and polymer. nih.gov |
Quantitative Assessment of Surfactant Adsorption onto Polymer Matrices
The adsorption of this compound onto polymer matrices is a key phenomenon in many applications. This process can be assessed quantitatively through various experimental techniques. Adsorption isotherms, which describe the amount of surfactant adsorbed onto the polymer at a given concentration and constant temperature, are often used to characterize this interaction.
Techniques such as atomic force microscopy (AFM) can be employed to visualize the morphology of the adsorbed layer of surfactant-polymer complexes on a solid surface. nih.gov Additionally, methods like differential refractometry can be used to measure the residual concentration of the surfactant in the solution after adsorption, allowing for the calculation of the amount adsorbed onto the polymer matrix. mdpi.com
The extent of adsorption is influenced by factors such as the pH, temperature, and initial surfactant concentration. mdpi.com The binding of the surfactant to the polymer can be driven by both electrostatic forces and van der Waals forces. mdpi.com Understanding the quantitative aspects of this adsorption is essential for controlling the surface properties of materials and for designing effective formulations for applications like detergency and surface modification.
Interactions with Biomolecules
This compound can interact significantly with biomolecules, particularly proteins. These interactions can lead to changes in protein structure and function, which is a critical consideration in biochemical and biotechnological applications.
Mechanisms of Protein Solubilization and Adduct Formation
This compound, being an anionic surfactant, can solubilize proteins by disrupting the non-covalent interactions that maintain their native three-dimensional structure. Proteins are soluble in aqueous solutions due to the presence of hydrophilic amino acid side chains on their surface that interact with water. ucl.ac.uk Surfactants like this compound can interfere with these interactions, leading to protein unfolding and solubilization. ucl.ac.uk
The mechanism of solubilization involves the binding of the surfactant's hydrophobic tail to the hydrophobic regions of the protein, while the hydrophilic headgroup interacts with the aqueous environment. This process can lead to the formation of protein-surfactant complexes, also known as adducts. The formation of these adducts can be observed through techniques like electrospray ionization protein mass spectrometry, where the appearance of ions corresponding to the protein-surfactant complex confirms the covalent bond formation. umn.edu
The "salting out" effect is another important mechanism related to the interaction of ammonium salts with proteins. High concentrations of salts like ammonium sulfate reduce the availability of water molecules to solvate the protein, leading to increased protein-protein interactions and subsequent precipitation. quora.comwikipedia.org This principle is widely used for protein purification. tudublin.iemdpi.com
Effects on Resolution and Mass Accuracy in Mass Spectrometry of Proteins
The presence of surfactants like this compound can have a significant impact on the analysis of proteins by mass spectrometry (MS). Conventional surfactants, such as the structurally similar sodium dodecyl sulfate (SDS), are known to suppress the ionization of proteins and peptides, which can negatively affect the resolution and mass accuracy of the analysis. nih.gov
Even at very low concentrations, these surfactants can interfere with the MS signal. nih.gov Therefore, their removal prior to MS analysis is often necessary. The formation of adducts between the surfactant and the protein can also complicate the mass spectra, leading to shifts in the observed mass-to-charge ratio of the protein ions.
To overcome these challenges, the use of MS-compatible or degradable surfactants has been explored in proteomics. nih.gov These surfactants can effectively solubilize proteins without interfering with the subsequent mass spectrometry analysis. While specific data on this compound's direct effects are limited, its behavior is expected to be similar to other anionic surfactants, necessitating careful sample preparation for accurate proteomic studies. The use of certain additives, such as ammonium salts, has also been investigated to reduce adduct formation in mass spectrometry. google.com
Interaction with Dyes and Solubilization Phenomena
This compound, as a surfactant, can effectively solubilize hydrophobic dyes in aqueous solutions. This phenomenon is a direct consequence of the formation of micelles above the critical micelle concentration (CMC). The hydrophobic cores of these micelles provide a microenvironment where nonpolar dye molecules can be encapsulated and dispersed in the aqueous phase. chalmers.seresearchgate.net
The process of solubilization typically begins at the CMC and increases linearly with the surfactant concentration. chalmers.seresearchgate.net The efficiency of dye solubilization can be influenced by several factors:
Temperature: An increase in temperature generally leads to an increase in the solubilization of dyes in surfactant micelles. chalmers.se
Addition of Salt: The presence of electrolytes can enhance the solubilization power of ionic surfactants. chalmers.se
pH: The pH of the solution can affect the ionization state of both the dye and the surfactant, thereby influencing their interaction and the solubilization process. researchgate.net
The location of the solubilized dye within the micelle can vary depending on the chemical structures of the dye and the surfactant. Spectroscopic techniques, such as UV-Vis spectroscopy, can be used to study the solubilization process and infer the location of the dye molecules within the micellar structure. chalmers.se For instance, similarities in the absorbance spectrum of a dye in a surfactant solution and in a polar solvent suggest that the dye is located in a more polar region of the micelle, such as the palisade layer, close to the surfactant head groups. chalmers.se
Micellar Solubilization Capacity for Organic Dyes
The structure of this compound, featuring a hydrophilic ammonium sulfate head and a hydrophobic ten-carbon decyl tail, allows it to form spherical aggregates called micelles in water. These micelles have a nonpolar core and a polar surface, creating a microenvironment capable of entrapping and dissolving water-insoluble or sparingly soluble organic dyes, a process known as micellar solubilization.
The solubilization process is highly dependent on the surfactant concentration. Below the CMC, there is virtually no solubilization. nih.gov Once the CMC is reached and micelles form, the quantity of dye that can be solubilized increases in a linear fashion with the increase in surfactant concentration. nih.govresearchgate.net
The specific location of a dye molecule within the micelle depends on the dye's polarity. Studies on analogous anionic and cationic surfactants with dyes such as Sudan I and Quinizarin suggest that these molecules tend to reside in the somewhat polar palisade region of the micelle, which is located between the hydrophobic core and the hydrophilic head groups, near the micelle-water interface. chalmers.seresearchgate.net This positioning can be inferred from shifts in the dye's UV-Vis absorbance spectrum when it moves from a polar aqueous environment to the microenvironment of the micelle. nih.govchalmers.se The solubilization power of a surfactant is often defined as the number of moles of dye that can be solubilized per mole of the surfactant in micellar form. chalmers.se
The table below summarizes the key factors influencing the micellar solubilization of organic dyes by surfactants like this compound, based on established principles.
| Influencing Factor | Effect on Solubilization | Underlying Principle | Example Dyes |
|---|---|---|---|
| Surfactant Concentration | Increases linearly above the Critical Micelle Concentration (CMC). | A higher concentration creates more micelles, providing more capacity to host dye molecules. nih.gov | Sudan I, Quinizarin chalmers.se |
| Dye Molecular Structure | Higher hydrophobicity generally leads to greater solubilization in the micellar core. | The primary driving force is the removal of the nonpolar dye from the aqueous phase. | Azo Dyes, Anthraquinones chalmers.seresearchgate.net |
| Dye Polarity | Polar groups on the dye molecule may cause it to localize in the more polar palisade layer rather than the core. | Interaction between the polar parts of the dye and the surfactant head groups or surrounding water molecules. chalmers.se | Quinizarin (contains hydroxyl groups) chalmers.se |
| Temperature | Solubilization generally increases with temperature. | Increased thermal energy can affect micelle size and structure, often favoring solubilization. chalmers.se | Sudan I, Quinizarin chalmers.se |
| Electrolyte Addition (e.g., salts) | Typically increases solubilization for ionic surfactants. | Electrolytes can reduce repulsion between ionic head groups, promoting the formation of larger micelles with greater solubilization capacity. chalmers.se | General principle for ionic surfactants. |
Mechanisms of Complex Formation with Chromophores
The interaction between this compound and chromophores—the specific parts of molecules responsible for color—is a multifaceted process that leads to the formation of surfactant-dye complexes. These mechanisms are crucial in understanding how the surfactant alters the properties of the dye in solution.
The primary mechanisms involved are electrostatic and hydrophobic interactions. researchgate.net As an anionic surfactant, this compound possesses a negatively charged sulfate head group. This leads to strong attractive forces with cationic (positively charged) chromophores, promoting binding to the micelle surface. researchgate.net Conversely, anionic chromophores would be repelled from the negatively charged micellar surface. researchgate.net
Hydrophobic interactions play a key role for nonpolar chromophores. The hydrophobic decyl tail of the surfactant creates the nonpolar micellar core, which provides a favorable environment for nonpolar parts of a dye molecule, effectively extracting them from the surrounding water. wikipedia.org
In some instances, complex formation is not limited to fully formed micelles. Studies with cationic dyes and anionic surfactants have shown that 1:1 or 2:1 ion-pair complexes can form between surfactant monomers and dye molecules even at concentrations below the CMC. researchgate.netresearchgate.net
The specific site of complexation within the micellar structure is a balance of these forces. For many organic dyes, this site is the palisade layer, which provides an environment of intermediate polarity. chalmers.seresearchgate.net This allows for both hydrophobic interaction with the hydrocarbon chains and electrostatic or polar interactions with the head groups and water molecules at the interface.
The table below details the primary mechanisms governing the formation of complexes between this compound and various types of chromophores.
| Interaction Mechanism | Description | Applicable Chromophore Type | Primary Location of Interaction |
|---|---|---|---|
| Electrostatic Attraction | The negatively charged sulfate head group of the surfactant attracts positively charged groups on the chromophore. | Cationic Dyes (e.g., Methylene (B1212753) Blue) | Micelle Surface (Head Group Region) |
| Hydrophobic Interaction | The nonpolar decyl tail of the surfactant sequesters nonpolar parts of the chromophore away from water. | Nonpolar/Hydrophobic Dyes (e.g., Azo Dyes) | Micelle Core |
| Ion-Pair Formation | Direct association between an individual anionic surfactant molecule and a cationic dye molecule. Can occur below the CMC. researchgate.net | Cationic Dyes | Aqueous Solution (Sub-micellar) |
| van der Waals Forces | General weak attractions that contribute to the overall stability of the dye within the micelle. | All Dye Types | Throughout the Micelle |
| Repulsive Electrostatic Interaction | The negatively charged sulfate head group repels negatively charged groups on the chromophore. | Anionic Dyes | Micelle Surface (Prevents Binding) |
Applications in Advanced Materials Science and Engineering
Templating Methodologies for Nanostructured Materials
The self-assembly of surfactant molecules into micelles and other ordered phases in solution provides a powerful tool for templating the synthesis of nanostructured materials. The size, shape, and charge of the surfactant headgroup, along with the length of the alkyl chain, are critical parameters that dictate the morphology of the resulting material.
Ammonium (B1175870) decyl sulfate (B86663) can be employed as a template for the synthesis of mesoporous inorganic oxides. In a typical sol-gel synthesis, surfactant molecules aggregate to form micelles, which act as a template around which inorganic precursors hydrolyze and condense. nih.govresearchgate.net The subsequent removal of the surfactant template, usually through calcination or solvent extraction, leaves behind a porous inorganic structure.
The formation of these materials is a cooperative self-assembly process between the anionic surfactant and the inorganic species. The interaction between the negatively charged sulfate headgroups of ammonium decyl sulfate and the positively charged inorganic precursors is key to directing the structure of the final material. By controlling synthesis conditions such as pH, temperature, and reactant concentrations, the morphology of the mesoporous silica (B1680970) can be tuned, leading to structures like vesicles and hollow nanospheres. scientific.net
Anionic surfactants like this compound are part of a broader class of surfactants used for this purpose, which also includes cationic and non-ionic surfactants. The choice of surfactant type influences the synthesis strategy and the resulting mesostructure. For instance, the synthesis of mesoporous silica using anionic surfactant templates can be controlled by the ionization degree of the surfactant, which affects the curvature of the organic/inorganic interface and can produce various mesophases.
Table 1: Influence of Surfactant Type on Mesoporous Silica Synthesis
| Surfactant Type | Charge of Headgroup | Interaction with Inorganic Precursor (I) | Synthesis Pathway Example |
|---|---|---|---|
| Cationic | Positive (S+) | S+I- | M41S family |
| Anionic | Negative (S-) | S-I+ | AMS (Anionic-surfactant-templated mesoporous silica) |
This table provides a generalized overview of surfactant-templated synthesis pathways.
The templating capabilities of anionic surfactants extend to the formation of more complex, hierarchical structures. The self-assembly of surfactants can direct the organization of materials over multiple length scales, leading to the formation of structures like nanotubes and macrofibers. While specific examples detailing the use of this compound in the synthesis of nanotubes were not prominent in the reviewed literature, the principles of surfactant-directed self-assembly are broadly applicable.
In related research, the twist development of Bacillus subtilis macrofibers has been shown to be influenced by ammonium ions. nih.gov This suggests that the ammonium counter-ion in this compound could potentially play a role in the morphology of templated biological or biomimetic macrostructures.
Biomimetic mineralization seeks to replicate the processes by which organisms create intricate inorganic-organic hybrid materials, such as bone and teeth. nih.gov Anionic molecules play a crucial role in these natural processes by controlling the nucleation and growth of inorganic crystals. nih.gov
Anionic surfactants can mimic the function of these biological macromolecules. For example, in the formation of cadmium sulfide (B99878) (CdS) nanorods, anionic DNA templates have been used to condense Cd2+ ions, while a cationic membrane modulates the ion concentration to control the final dimensions of the nanorods. nih.gov Similarly, an anionic surfactant like this compound could be used to create nucleation sites for the growth of inorganic crystals, such as calcium phosphate, a key component of bone. nih.gov The negatively charged sulfate headgroups can attract and concentrate positive ions (e.g., Ca2+), guiding the formation of the mineral phase. nih.gov The self-assembled structure of the surfactant can thus provide a scaffold for the growth of hierarchically ordered inorganic materials.
In the context of paper coating, anionic surfactants like sodium oleate (B1233923) have been used to modify the surface properties of calcium carbonate nanoparticles, influencing their size and morphology. acs.orgresearchgate.net This demonstrates the ability of anionic surfactants to control crystallization processes.
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. In thin films, they can self-assemble into highly ordered nanostructures, which can be used as templates to create nanoporous polymer films. osti.gov The process often involves selectively removing one of the blocks to create a porous structure.
Anionic surfactants can be incorporated into these block copolymer systems to influence the self-assembly process or to functionalize the resulting nanoporous film. For instance, nanoporous polymer films have been created from a self-assembled block copolymer, and then loaded with the anionic surfactant sodium dodecyl sulfate (SDS). mdpi.comresearchgate.net The SDS-loaded films were shown to have anti-biofilm properties. mdpi.com This suggests a potential application for this compound in a similar capacity, where it could be loaded into a nanoporous polymer matrix to create functional materials for various applications, such as controlled release or antimicrobial surfaces. The interactions between block copolymers and surfactants are complex and can lead to the formation of various mixed nanosystems. nih.gov
Functional Material Modification
Beyond templating, this compound can be used to modify the surfaces of functional materials, altering their properties and improving their performance in various applications.
Perovskite solar cells have emerged as a highly promising photovoltaic technology. However, their stability and efficiency can be limited by defects at the surface and grain boundaries of the perovskite film. bohrium.comnih.govnih.gov Surface engineering with various additives is a key strategy to passivate these defects and improve device performance. mdpi.com
Long-alkyl-chain anionic surfactants have been introduced as additives to manage the crystallization kinetics of perovskite active layers. bohrium.com These surfactants can segregate to the surface and form micelles, which helps to create a more uniform and defect-free perovskite film. bohrium.com The surfactant can also act as a "glue-like" scaffold, eliminating residual stresses within the film. bohrium.com This leads to reduced defect density, suppressed ion migration, and improved energy level alignment, resulting in enhanced operational stability of the solar cells. bohrium.com
Specifically, ammonium-based additives have been shown to be effective. For example, ammonium sulfamate (B1201201) has been used to modify the interface between the electron transport layer (like TiO2) and the perovskite, leading to improved power conversion efficiency. researchgate.net Organic ammonium salts are widely used to passivate perovskite defects. nih.gov While not specifically this compound, these findings strongly suggest its potential in this application. The decyl chain would provide a hydrophobic character, potentially enhancing moisture resistance, while the ammonium sulfate headgroup could interact with the perovskite surface to passivate defects. bohrium.comrsc.org
Table 2: Effects of Anionic Surfactant Additives on Perovskite Solar Cell Properties
| Property | Effect of Anionic Surfactant | Reference |
|---|---|---|
| Crystallization Kinetics | Ameliorated via surface segregation and micellization | bohrium.com |
| Residual Stress | Eliminated by the formation of a glue-like scaffold | bohrium.com |
| Defect Density | Reduced | bohrium.com |
| Ion Migration | Suppressed | bohrium.com |
| Energy Level Alignment | Improved | bohrium.com |
Anion-Cation Synergy in Defect Passivation and Charge Carrier Blocking in Perovskite Devices
In the context of perovskite solar cells (PSCs), particularly hole-conductor-free printable mesoscopic perovskite solar cells (p-MPSCs), this compound demonstrates a significant anion-cation synergy that addresses critical challenges in device performance and stability. The high defect density at the perovskite surface and the lack of an interfacial barrier layer in p-MPSCs often lead to substantial open-circuit voltage (VOC) loss, which limits the power conversion efficiency (PCE).
A post-treatment with a closely related compound, decylammonium sulfate (DA₂SO₄), has been shown to effectively mitigate these issues. researchgate.net The decylammonium (DA⁺) cations react with the perovskite surface, transforming it into a wide-bandgap 2D perovskite layer. researchgate.net This newly formed layer acts as an efficient barrier, blocking the back transfer of electrons to the carbon electrode. researchgate.net Concurrently, the sulfate (SO₄²⁻) anions interact with undercoordinated lead (Pb²⁺) centers on the perovskite surface. researchgate.net These lead centers are common defect sites that can act as recombination centers for charge carriers. The strong interaction between the sulfate anions and the lead centers passivates these defects, reducing non-radiative recombination. researchgate.net
Table 1: Performance of Perovskite Solar Cells With and Without Decylammonium Sulfate Treatment
| Parameter | Pristine Device | DA₂SO₄ Treated Device |
|---|---|---|
| Power Conversion Efficiency (PCE) | 17.78% | 19.59% |
| Open-Circuit Voltage (VOC) | 0.98 V | 1.06 V |
| Hole Trap Density | 6.39 × 10¹⁴ cm⁻³ | 5.31 × 10¹⁴ cm⁻³ |
| PCE Retention after 528h at 75% RH | 86% | 99% |
Data sourced from a study on decylammonium sulfate post-treatment of perovskite solar cells. researchgate.netresearchgate.net
Modulation of Energy Band Alignment in Semiconductor Systems
The formation of a 2D perovskite layer on the surface of the 3D perovskite absorber, induced by the decylammonium cations, plays a crucial role in modulating the energy band alignment at the interface with the charge transport layer. researchgate.net The wider bandgap of the 2D perovskite creates a more favorable energy landscape that facilitates efficient charge extraction while simultaneously blocking unwanted charge recombination pathways. researchgate.net
This strategic modification of the energy levels at the interface is a key factor in improving the open-circuit voltage of the device. By creating an energy barrier that prevents the recombination of electrons and holes at the electrode interface, the VOC can be pushed closer to its theoretical maximum. The synergistic regulation of the perovskite surface trap density and the energy level alignment is a highly effective strategy for achieving both high efficiency and enhanced stability in perovskite solar cells. researchgate.net
Dispersion and Colloidal Stabilization of Nanoparticles
This compound, as a surfactant, is well-suited for the dispersion and colloidal stabilization of nanoparticles in aqueous and some non-aqueous media. The fundamental mechanism of stabilization relies on the amphiphilic nature of the decyl sulfate anion. The long, nonpolar decyl chain adsorbs onto the surface of the nanoparticles through hydrophobic interactions, while the polar sulfate headgroup extends into the surrounding liquid medium.
This arrangement provides steric and electrostatic stabilization. The layer of adsorbed surfactant molecules creates a physical barrier that prevents nanoparticles from coming into close contact and aggregating due to van der Waals forces. Furthermore, the negatively charged sulfate headgroups impart a net negative surface charge to the nanoparticles, leading to electrostatic repulsion between them. This repulsion further enhances the stability of the colloidal dispersion.
The effectiveness of this compound in stabilizing a nanoparticle dispersion depends on several factors, including the concentration of the surfactant, the pH of the medium, and the nature of the nanoparticle material. Anionic surfactants like sodium dodecyl sulfate (a close structural analog of this compound) have been successfully used to stabilize various nanoparticles, including titanium dioxide and carbon-based nanomaterials. researchgate.netdistantreader.org The principles governing the stabilizing action of these surfactants are directly applicable to this compound. The use of tetra-alkyl ammonium salts has also been demonstrated for the size-selective synthesis and stabilization of gold nanoparticles. researchgate.net
Environmental Fate and Biogeochemical Transformations
Biodegradation Pathways and Kinetics
The biodegradation of ammonium (B1175870) decyl sulfate (B86663) involves its breakdown into simpler inorganic compounds through the action of microorganisms. This process is the principal mechanism for its removal from the environment.
Ammonium decyl sulfate is classified as readily biodegradable. ewg.orgepa.gov This classification is based on standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are stringent screening methods used to determine the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. oecd.orgoecd.orgnih.govconfex.com For a substance to be considered "readily biodegradable," it must achieve a specific percentage of degradation to carbon dioxide, dissolved organic carbon removal, or oxygen consumption within a 28-day period, including a "10-day window" where the rapid phase of degradation occurs. oecd.orgaropha.com
The broader category of C10-C16 alkyl sulfates, which includes this compound (CAS No. 68081-96-9), has been assessed by the OECD and is concluded to be readily biodegradable. ewg.org This indicates that the compound is not expected to persist in the environment. epa.gov
Table 1: OECD 301 Ready Biodegradability Test Criteria
| Test Method Type | Parameter Measured | Pass Level for "Readily Biodegradable" | Test Duration |
|---|---|---|---|
| DOC Die-Away (e.g., OECD 301A, 301E) | Dissolved Organic Carbon (DOC) | ≥70% removal | 28 days |
| CO₂ Evolution (e.g., OECD 301B) | Carbon Dioxide (CO₂) production | ≥60% of theoretical CO₂ (ThCO₂) | 28 days |
| Respirometry (e.g., OECD 301F, 301D) | Oxygen (O₂) consumption | ≥60% of theoretical O₂ demand (ThOD) | 28 days |
This table summarizes the general criteria for passing OECD 301 ready biodegradability tests. Specific results for this compound fall under the alkyl sulfate category assessment which concluded these substances are readily biodegradable.
The biodegradation of alkyl sulfates like this compound is a well-understood process initiated by enzymatic action. The primary metabolic pathway begins with the enzymatic cleavage of the sulfate ester bond, a reaction catalyzed by enzymes known as alkylsulfatases. This initial step liberates the inorganic sulfate ion and the corresponding fatty alcohol (decanol).
Following hydrolysis, the decanol is typically metabolized by microorganisms through a process of oxidation. The alcohol is first oxidized to an aldehyde and then to a carboxylic acid (decanoic acid). This fatty acid subsequently enters the beta-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. These units are then mineralized to carbon dioxide and water via the citric acid cycle, providing energy and carbon for the microbial cells. This pathway ensures the complete breakdown of the original surfactant molecule. nih.gov
While specific kinetic data for this compound is limited, the biodegradation efficacy of alkyl sulfates, in general, is influenced by several key environmental parameters:
Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Biodegradation rates generally increase with temperature up to an optimal point, beyond which rates decline.
Oxygen Availability: The complete aerobic biodegradation of the alkyl chain via oxidation is dependent on the presence of oxygen. In anaerobic (oxygen-free) conditions, the degradation process is slower. However, studies on similar short-chain alkyl sulfates show that significant biodegradation still occurs under anaerobic conditions, with over 80% removal after 15 days. atamankimya.com
Nutrient Availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth and metabolism. A lack of these essential nutrients can limit the rate of surfactant biodegradation.
Microbial Population: The presence of a microbial community adapted to utilizing surfactants as a carbon source is crucial. The density and health of this population will directly impact degradation rates.
The introduction of surfactants like this compound into an environment can alter the structure and activity of the native microbial community. As a readily available source of carbon, it can stimulate the growth of specific bacteria capable of degrading it. researchgate.net Studies on the closely related sodium dodecyl sulfate (SDS) have shown that its presence can lead to a significant increase in the relative abundance of specific bacterial families, such as Pseudomonadaceae and Comamonadaceae, which contain members known to be effective surfactant degraders. mdpi.com
While providing a food source for some microbes, the amphiphilic nature of surfactants can also have inhibitory or toxic effects on other microorganisms by disrupting cell membranes, especially at high concentrations. However, the rapid biodegradation of this compound mitigates long-term impacts, as the compound is quickly removed from the system, allowing the microbial community to return to its baseline state. The ammonium and sulfate ions resulting from its ultimate biodegradation are ubiquitous in the environment and are utilized by microorganisms in nitrogen and sulfur cycles. researchgate.net
Removal Mechanisms in Engineered Systems
Engineered systems, particularly wastewater treatment plants (WWTPs), are designed to remove contaminants like surfactants from municipal and industrial effluent before discharge into the environment.
The removal of alkyl sulfates in conventional sewage treatment plants is highly efficient. The process involves two main stages: primary and secondary treatment.
Primary Treatment: This stage involves the physical separation of solids from wastewater. A portion of the this compound can be removed at this stage through adsorption onto settling sludge particles due to its surface-active properties.
Secondary Treatment: This biological stage is responsible for the vast majority of surfactant removal. In processes like the activated sludge system, a dense microbial population metabolizes the dissolved organic matter. Due to its ready biodegradability, this compound is effectively and rapidly consumed by the microorganisms in the activated sludge.
Data on short-chain (C12-C14) alkyl sulfates, which are structurally very similar to this compound, show that conventional wastewater treatment operations achieve removal rates of 96% to 99.96%. atamankimya.com This high level of efficacy ensures that the concentration of the surfactant discharged in the final effluent is minimal.
Table 2: Summary of Removal in Wastewater Treatment
| Treatment Stage | Primary Mechanism | Typical Removal Efficiency for Alkyl Sulfates |
|---|---|---|
| Primary Treatment | Adsorption to Sludge / Sedimentation | Moderate |
| Secondary Treatment | Microbial Biodegradation (Activated Sludge) | Very High |
| Overall Plant | Combined Processes | >96% |
This table summarizes the expected removal mechanisms and efficiency for alkyl sulfates like this compound in a conventional wastewater treatment plant.
Sorption to Solid Phases (e.g., Sewage Sludge)
The sorption of this compound to solid phases, particularly sewage sludge, is a critical process influencing its fate and transport in wastewater treatment systems and the broader environment. Anionic surfactants like this compound have a propensity to adsorb to the surface of particulate matter due to their amphiphilic nature. This interaction is primarily governed by the hydrophobic alkyl chain and the polar sulfate headgroup of the molecule.
Research has shown that the sorption of anionic surfactants to sludge is a rapid process, often reaching equilibrium within a few hours. The partitioning of these compounds between the liquid and solid phases can be described by adsorption isotherms, such as the Freundlich or Langmuir models. Chemicals with a high sludge-water partition coefficient (Kd) will predominantly be adsorbed by the biosolids phase nih.gov. For instance, studies on the sorption of various organic micropollutants to aerobic granular sludge have demonstrated that larger granules exhibit a higher sorption coefficient and capacity, which is likely due to increased extracellular polymeric substance content tudelft.nl.
The hydrophobicity of the alkyl chain plays a crucial role in the sorption process. Generally, as the length of the alkyl chain increases, the hydrophobicity of the surfactant molecule increases, leading to a greater tendency to adsorb to the organic fraction of the sewage sludge. Therefore, it is expected that decyl sulfate, with its C10 alkyl chain, would exhibit significant sorption to sludge.
The following table summarizes the key factors influencing the sorption of alkyl sulfates to sewage sludge.
Table 1: Factors Influencing the Sorption of Alkyl Sulfates to Sewage Sludge
| Factor | Influence on Sorption |
|---|---|
| Alkyl Chain Length | Longer chains lead to increased hydrophobicity and stronger sorption. |
| Sludge Organic Content | Higher organic content provides more sorption sites. |
| Temperature | Sorption is generally an exothermic process, so lower temperatures may favor sorption. |
| pH | Can affect the surface charge of both the surfactant and the sludge, influencing electrostatic interactions. |
| Ionic Strength | Can influence the electrical double layer and affect electrostatic interactions. |
Transformation during Anaerobic Digestion Processes
Following sorption to sewage sludge, this compound can undergo transformation during anaerobic digestion, a common process for sludge stabilization in WWTPs. Anaerobic digestion involves the microbial breakdown of organic matter in the absence of oxygen, leading to the production of biogas.
The biodegradability of alkyl sulfates under anaerobic conditions has been a subject of considerable research. While many surfactants are readily biodegradable under aerobic conditions, their fate in anaerobic environments can be more complex. The structure of the surfactant molecule, particularly the length of the alkyl chain, significantly influences its susceptibility to anaerobic degradation and its potential to inhibit the methanogenic process.
A key study investigating the influence of the hydrophobic chain length of alcohol sulfates on anaerobic digestion found that decyl sulfate caused the strongest inhibition of methanogenesis compared to other chain lengths (C8 to C18) nih.gov. This inhibition resulted in a 75% decrease in methane evolution over an 87-day experimental period nih.gov. The study also noted that medium-chain alcohol sulfates, like dodecyl sulfate, most strongly inhibited the hydrolysis, acidogenesis, and acetogenesis stages of anaerobic digestion nih.gov. In contrast, both shorter and longer chain alcohol sulfates exhibited only minor inhibitory effects nih.gov.
The inhibitory effect of decyl sulfate on methanogenesis is a critical consideration for the operation of anaerobic digesters in WWTPs that receive wastewater containing this surfactant. The accumulation of such inhibitory compounds can lead to process instability and reduced biogas production. The mechanism of inhibition is thought to be related to the surfactant's interaction with microbial cell membranes d-nb.info.
Despite the inhibitory potential, studies have shown that some anaerobic degradation of alcohol sulfates does occur. The process typically involves the initial hydrolysis of the sulfate ester, followed by the degradation of the resulting alcohol. However, the complete mineralization to methane and carbon dioxide can be slow and may not always be complete, particularly for certain chain lengths that exhibit inhibitory effects.
The following table summarizes the findings on the transformation and effects of decyl sulfate during anaerobic digestion.
Table 2: Transformation and Effects of Decyl Sulfate in Anaerobic Digestion
| Process | Observation | Reference |
|---|---|---|
| Methanogenesis | Strongest inhibition observed with decyl sulfate compared to other alkyl sulfates. | nih.gov |
| Methane Evolution | 75% decrease over 87 days in the presence of decyl sulfate. | nih.gov |
| Hydrolysis, Acidogenesis, Acetogenesis | Strong inhibition also observed, particularly with medium-chain alkyl sulfates. | nih.gov |
| Biodegradation | Partial degradation can occur, but the process can be inhibited by the surfactant itself. | d-nb.infouni-konstanz.de |
Environmental Distribution and Monitoring
Detection and Quantification in Aquatic Ecosystems (Freshwater, Marine)
The environmental distribution of this compound is primarily dictated by its use in consumer and industrial products, which leads to its release into wastewater systems. Following treatment in WWTPs, residues of the surfactant and its transformation products can be discharged into aquatic ecosystems.
Direct monitoring data specifically for this compound in freshwater and marine environments are limited. However, studies on the occurrence of alkyl sulfates in general provide an indication of their potential presence. Analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), are typically employed for the detection and quantification of these compounds in environmental matrices.
Monitoring studies have detected alkyl sulfates in river water and seawater, generally at concentrations in the ng/L to µg/L range. For instance, treated sludge has been found to have concentrations of linear alkylbenzene sulfonate as high as 30,200,000 µg/kg (dry weight) molluskconservation.org. In the United Kingdom, surfactant concentrations in surface waters have been recorded as high as 416 µg/L, while sewage effluents have had concentrations documented up to 1,090 µg/L molluskconservation.org. The concentrations observed are influenced by factors such as the level of wastewater treatment, the dilution capacity of the receiving water body, and the in-stream removal processes like biodegradation and sorption to suspended solids.
Given its relatively short alkyl chain, decyl sulfate is expected to be more water-soluble than its longer-chain counterparts, which may influence its partitioning between the water column and sediments. However, its surfactant properties also mean it will have an affinity for interfaces and particulate matter.
Concentration Profiling in Sedimentary and Sludge Matrices
Due to their tendency to sorb to particulate matter, alkyl sulfates can accumulate in sediments and sewage sludge. This makes these matrices important compartments for understanding the environmental fate of compounds like this compound.
While specific concentration data for this compound in sediments and sludge are not widely available, studies on dodecyl sulfate and other alkyl sulfates indicate that these compounds are frequently detected. For example, international environmental monitoring data are available for dodecyl sulfate concentrations in STP influent and effluent, freshwater and marine sediments, and sewage sludge industrialchemicals.gov.au. One study reported that the combined levels of alkyl sulfates (AS) and alkyl ethoxysulfates (AES) in river sediments from presumed lower exposure sites ranged from 0.025 to 0.034 µg/g on a dry weight basis, while a higher exposure site had a combined level of 0.117 µg/g nih.gov.
The concentration of alkyl sulfates in sludge is a direct consequence of the sorption processes occurring during wastewater treatment. The application of sewage sludge to agricultural land can be a pathway for the introduction of these compounds into the terrestrial environment. However, alkyl sulfates are generally considered to be biodegradable in soil environments.
The following table provides a summary of reported concentrations for related alkyl sulfates in environmental matrices, which can serve as a proxy for estimating the potential concentrations of decyl sulfate.
Table 3: Reported Environmental Concentrations of Related Alkyl Sulfates
| Matrix | Compound/Class | Concentration Range | Location/Reference |
|---|---|---|---|
| River Sediments (low exposure) | Alkyl Sulfates (AS) & Alkyl Ethoxysulfates (AES) | 0.025 - 0.034 µg/g (dw) | nih.gov |
| River Sediments (high exposure) | Alkyl Sulfates (AS) & Alkyl Ethoxysulfates (AES) | 0.117 µg/g (dw) | nih.gov |
| Sewage Sludge | Linear Alkylbenzene Sulfonates | up to 30,200,000 µg/kg (dw) | molluskconservation.org |
| Surface Waters | Surfactants | up to 416 µg/L | United Kingdom molluskconservation.org |
| Sewage Effluents | Surfactants | up to 1,090 µg/L | United Kingdom molluskconservation.org |
Q & A
Q. What are the standard protocols for synthesizing ammonium decyl sulfate, and how can its purity be validated?
this compound is synthesized via sulfation of decyl alcohol followed by neutralization with ammonium hydroxide. Key steps include controlling reaction temperature (typically 40-60°C) and stoichiometric ratios to minimize byproducts like unreacted alcohol or residual sulfuric acid . Purity validation involves:
Q. What are the solubility properties of this compound in aqueous and organic solvents?
this compound is highly soluble in water due to its ionic head group, with solubility >200 g/L at 25°C. In organic solvents (e.g., ethanol), solubility decreases to <50 g/L, influenced by solvent polarity . Researchers should note temperature-dependent solubility changes, particularly in mixed-solvent systems for formulation studies.
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include:
- PPE : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .
- Spill Management : Collect solids via HEPA-filter vacuum; avoid compressed air to prevent dust dispersion .
Advanced Research Questions
Q. How do experimental conditions affect the critical micelle concentration (CMC) of this compound, and how can discrepancies in reported values be resolved?
The CMC (typically 8–12 mM at 25°C) varies with temperature, ionic strength, and pH. For example, adding 0.1 M NaCl reduces CMC by ~30% due to charge screening . Discrepancies in literature values often stem from:
- Methodology Differences : Surface tension vs. conductivity measurements may yield variations (±2 mM).
- Purity Issues : Trace impurities (e.g., dodecyl sulfate) alter micellization behavior. Validate purity via HPLC before CMC studies .
Q. What advanced techniques characterize the interaction of this compound with biomembranes or proteins?
- Fluorescence Spectroscopy : Use pyrene polarity probes to study surfactant-induced membrane disruption .
- Dynamic Light Scattering (DLS) : Monitors vesicle size changes during surfactant binding .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins like bovine serum albumin .
Q. How can researchers optimize this compound for environmental studies, such as biodegradability or ecotoxicity?
- Biodegradation Assays : Use OECD 301F (Closed Bottle Test) to measure 28-day degradation rates. Aerobic conditions enhance breakdown via β-oxidation of the alkyl chain .
- Ecotoxicity Testing : Daphnia magna acute toxicity (EC₅₀) ranges 10–20 mg/L, requiring LC-MS to confirm exposure concentrations .
Data Contradiction and Analysis
Q. Conflicting reports exist on the stability of this compound under acidic conditions. How should researchers design experiments to resolve this?
Q. Why do studies report differing antimicrobial efficacy for this compound, and how can this be addressed methodologically?
Discrepancies arise from:
- Strain Variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria separately.
- Biofilm vs. Planktonic Cells : Use microtiter plate assays with crystal violet staining for biofilm-specific efficacy .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
